Taprenepag isopropyl
Übersicht
Beschreibung
Taprenepag isopropyl, also known as PF-04217329, is a highly selective EP2 receptor agonist . It is currently under investigation as a topical intraocular pressure (IOP) lowering medication in the management of glaucoma and ocular hypertension .
Molecular Structure Analysis
The molecular formula of Taprenepag isopropyl is C27H28N4O5S . The average mass is 520.600 Da and the monoisotopic mass is 520.178040 Da .Chemical Reactions Analysis
Taprenepag isopropyl is a pro-drug, which means it is metabolized into its active form in the body. The active metabolite of Taprenepag isopropyl is CP-544326 .Physical And Chemical Properties Analysis
Taprenepag isopropyl has a molecular weight of 520.60 . The compound appears as a solid and is white to off-white in color .Wissenschaftliche Forschungsanwendungen
Application in Ophthalmology
- Summary of the application : Taprenepag isopropyl is a selective E-prostanoid subtype 2 (EP2) agonist . It’s currently under investigation as a topical intraocular pressure (IOP) lowering medication in the management of glaucoma and ocular hypertension .
- Methods of application or experimental procedures : The recommended dosage of Taprenepag isopropyl is one drop in the affected eye(s) nightly . The bottle should be shaken prior to instillation and if other drops are used in conjunction with Taprenepag isopropyl, these should be administered at least 5 minutes apart .
- Results or outcomes obtained : Taprenepag isopropyl reduces IOP consistently throughout the day and night . When combined with latanoprost, it reduces IOP more than prostaglandins or prostaglandin + timolol . The difference is expected to be larger at higher baselines .
Application in Nonclinical Assessment
- Summary of the application : Taprenepag isopropyl has been used in nonclinical assessments to evaluate its effects when formulated with and without Benzylkonium Chloride (BAC) and Xalatan® on intraocular exposure of the active metabolites of Taprenepag (CP-544326) and Xalatan® (Latanoprost Acid) .
- Methods of application or experimental procedures : Dutch belted pigmented rabbits were topically dosed with taprenepag formulated in the presence and absence of BAC and/or Xalatan® in various sequence and durations . The rabbits were sacrificed at predetermined time points and the exposure levels of CP-544326 and/or latanoprost acid were measured in cornea, aqueous humor, and plasma .
- Results or outcomes obtained : Neither CP-544326 nor latanoprost acid exposures were significantly affected by taprenepag containing or not containing BAC, the order of the combination treatment, or multiday dosing . The concentration of CP-544326 and latanoprost acid in plasma samples from all treatment conditions were below the limits of quantitation of 0.2 and 0.1 ng/mL, respectively .
Application in Pharmacodynamic Modeling
- Summary of the application : Taprenepag isopropyl has been used in pharmacodynamic modeling to characterize the 24-hour intraocular pressure (IOP) reduction for Taprenepag as monotherapy and in combination with Latanaprost .
- Methods of application or experimental procedures : A randomized, single-center, crossover trial of Taprenepag 0.01% qAM for 14 days in subjects with glaucoma or ocular hypertension was conducted. IOP was measured at 2-hour intervals for 24 hours. A time-matched 24-hour baseline IOP was taken prior to each crossover period .
- Results or outcomes obtained : Taprenepag reduces IOP consistently throughout the day and night. When combined with latanoprost, it reduces IOP more than prostaglandins or prostaglandin + timolol. The difference is expected to be larger at higher baselines .
Application in Ophthalmic Solution
- Summary of the application : Omidenepag isopropyl (OMDI), a selective E-prostanoid subtype 2 (EP2) agonist like Taprenepag isopropyl, is currently under investigation as a topical intraocular pressure (IOP) lowering medication in the management of glaucoma and ocular hypertension .
- Methods of application or experimental procedures : The recommended dosage of OMDI is one drop in the affected eye(s) nightly. The bottle should be shaken prior to instillation and if other drops are used in conjunction with OMDI, these should be administered at least 5 minutes apart .
- Results or outcomes obtained : Unlike prostaglandin analogs working on F-prostanoid (FP) receptor, OMDI has not been associated with periorbitopathy with comparable IOP-lowering effects to prostaglandin analogs .
Application in Drug Delivery
- Summary of the application : Taprenepag isopropyl has been used in drug delivery studies to evaluate its effects when formulated with and without Benzylkonium Chloride (BAC) and Xalatan® on intraocular exposure of the active metabolites of Taprenepag (CP-544326) and Xalatan® (Latanoprost Acid) .
- Methods of application or experimental procedures : Dutch belted pigmented rabbits were topically dosed with taprenepag formulated in the presence and absence of BAC and/or Xalatan® in various sequence and durations . The rabbits were sacrificed at predetermined time points and the exposure levels of CP-544326 and/or latanoprost acid were measured in cornea, aqueous humor, and plasma .
- Results or outcomes obtained : Neither CP-544326 nor latanoprost acid exposures were significantly affected by taprenepag containing or not containing BAC, the order of the combination treatment, or multiday dosing . The concentration of CP-544326 and latanoprost acid in plasma samples from all treatment conditions were below the limits of quantitation of 0.2 and 0.1 ng/mL, respectively .
Application in Clinical Trials
- Summary of the application : Taprenepag isopropyl has been used in clinical trials to evaluate its efficacy and safety in patients with open-angle glaucoma and ocular hypertension .
- Methods of application or experimental procedures : A randomized, single-center, crossover trial of Taprenepag 0.01% qAM for 14 days in subjects with glaucoma or ocular hypertension was conducted. IOP was measured at 2-hour intervals for 24 hours. A time-matched 24-hour baseline IOP was taken prior to each crossover period .
- Results or outcomes obtained : Taprenepag reduces IOP consistently throughout the day and night. When combined with latanoprost, it reduces IOP more than prostaglandins or prostaglandin + timolol. The difference is expected to be larger at higher baselines .
Zukünftige Richtungen
Various selective E-prostanoid subtype 2 (EP2) agonists such as Taprenepag isopropyl are currently under investigation as topical intraocular pressure (IOP) lowering medications in the management of glaucoma and ocular hypertension . If used appropriately in the right patients, it could be an effective treatment option for glaucoma and ocular hypertension as a first-line alternative to FP agonists .
Relevant Papers Several papers have been published on Taprenepag isopropyl. For instance, a study on the efficacy and patient tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension was published in Clinical Ophthalmology . Another paper titled “Nonclinical Assessment of the Effect of Taprenepag Isopropyl” was published in Investigative Ophthalmology & Visual Science . These papers provide valuable insights into the potential of Taprenepag isopropyl in the treatment of glaucoma and ocular hypertension.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXUFQLKWKBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143384 | |
Record name | Taprenepag isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taprenepag isopropyl | |
CAS RN |
1005549-94-9 | |
Record name | Taprenepag isopropyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005549949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taprenepag isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAPRENEPAG ISOPROPYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81LDP7XIYG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.